molecular formula C10H14O4 B089644 1,4-Bis(2-hydroxyethoxy)benzene CAS No. 104-38-1

1,4-Bis(2-hydroxyethoxy)benzene

Cat. No. B089644
CAS RN: 104-38-1
M. Wt: 198.22 g/mol
InChI Key: WTPYFJNYAMXZJG-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)benzene is a chemical compound that finds relevance in various fields due to its unique molecular structure. This compound, characterized by the presence of two hydroxyethoxy groups attached to a benzene ring, serves as a precursor for the synthesis of numerous polymers and materials with special properties, including liquid crystalline polyethers and polyesters.

Synthesis Analysis

The synthesis of this compound-related compounds often involves multi-step reactions, including the preparation of intermediates like 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene and its polyethers, highlighting the compound's flexibility in forming materials with varied thermal and structural properties (Percec, Zuber, Cheng, & Zhang, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, has been determined through elemental and spectral studies, offering insights into their potential as monomers for polymeric materials due to their distinct molecular configurations (Haider, Akhter, Jabeen, Janjua, & Bolte, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs, such as its behavior during hydrolysis to form bridged polysilsesquioxanes, demonstrates its versatility in creating materials with desired functionalities. The hydrolysis process, in particular, reveals preferences in the hydrolysis of triethoxysilyl groups, which is crucial for the subsequent formation of structured materials (Saito, Nishio, Kobayashi, & Sugahara, 2011).

Physical Properties Analysis

The physical properties of compounds derived from this compound, such as their liquid crystalline behavior, are significant for the development of new materials. These compounds often exhibit broad nematic ranges and high thermal stability, which are essential characteristics for their application in advanced material science (Valenti, Trefiletti, Silanus, & Costa, 1988).

Chemical Properties Analysis

The chemical properties, including the reactivity towards other compounds and the formation of complex structures, underscore the potential of this compound derivatives in creating polymers and other materials with specific functions. For instance, the interaction with BCl3 under certain conditions highlights the compound's utility in initiating cationic polymerizations, further expanding its applicability in materials science (Dittmer, Pask, & Nuyken, 1992).

Scientific Research Applications

  • Photoluminescent Properties : A study described the synthesis and electronic spectroscopy of a polymer related to 1,4-Bis(2-hydroxyethoxy)benzene, highlighting its photoluminescent properties with specific UV−vis absorbances and fluorescence emissions. This study indicates potential applications in optoelectronic devices (Sierra & Lahti, 2004).

  • Hydrolysis Behavior in Polysilsesquioxane Synthesis : Another research focused on the hydrolysis behavior of a precursor for bridged polysilsesquioxane, a compound structurally related to this compound. This study is significant for understanding the chemical processes in the production of advanced materials (Saito, Nishio, Kobayashi, & Sugahara, 2011).

  • Cationic Polymerization : Research on 1,4-Bis(1-methoxy-1-methylethyl)benzene, another related compound, delves into its role in cationic polymerizations, offering insights into its potential in initiating and transferring agents for polymerization processes (Dittmer, Pask, & Nuyken, 1992).

  • Polymer Synthesis and Characterization : A study on the synthesis and characterization of novel fluorine-containing polyetherimide using a related compound demonstrates its utility in creating advanced polymer materials with specific properties (Xin-hai, 2010).

  • Crossed Dipole π-Stacking : Research on the molecular structure of a related compound, 2,5-Bis(2-hydroxyethoxy)-1,4-bis(phenylethynyl)benzene, highlights its unique crossed dipole π-stacking, indicating potential applications in material science and molecular engineering (Sanyal & Lahti, 2006).

  • Soluble Precursor for Polybenzoxazole : A study on a related compound as a soluble precursor for rigid-rod polybenzoxazole underlines its significance in the development of advanced polymers with specific mechanical and thermal properties (Kim & Lee, 2001).

  • Electrochemical and Thermal Properties of Polycarbonates : Research on polycarbonates synthesized using 1,4-bis(hydroxyethoxy)benzene derivatives explores their potential as polymer electrolytes, highlighting their ionic conductivity and thermal and electrochemical properties, crucial for battery applications (Matsumoto, Uno, Kubo, & Itoh, 2013).

Safety and Hazards

The safety data sheet for “1,4-Bis(2-hydroxyethoxy)benzene” indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPYFJNYAMXZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41675-76-7
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41675-76-7
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DSSTOX Substance ID

DTXSID5026702
Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

104-38-1
Record name Hydroquinone bis(2-hydroxyethyl) ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-(p-Phenylenedioxy)diethanol
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name 1,4-Bis(2-hydroxyethoxy)benzene
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Record name Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name 2,2'-[1,4-Phenylenebis(oxy)]diethanol
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Record name 2,2'-p-phenylenedioxydiethanol
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Record name 2,2'-(P-PHENYLENEDIOXY)DIETHANOL
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Synthesis routes and methods

Procedure details

110.1 g (1 mol) of hydroquinone and 100 ml of dimethyl sulfoxide (DMSO) were put in a 100-ml three-neck flask and dissolved under heat at 135° to 140° C. 11.22 g (0.2 mol) of KOH were added thereto, and ethylene oxide was blown into the flask while stirring. At the point when a weight increase of about 90 g (theoretical amount: 88.1 g) was attained, the blowing was stopped and the reaction system was slightly cooled. Then, methanol was added thereto and dissolved, and the mixture was neutralized with concentrated HC1. After the solvent was removed by distillation under reduced pressure, 800 ml of ethyl acetate was added and dissolved under heat. The salt formed was removed by filtration, and the filtrate was cooled to give crystals. Thus, 27.3 g of pale gray crystals were obtained.
Quantity
110.1 g
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reactant
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Quantity
100 mL
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Quantity
11.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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